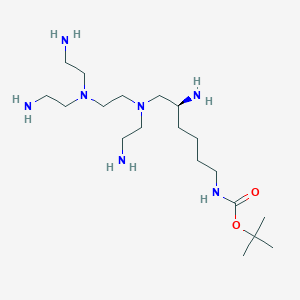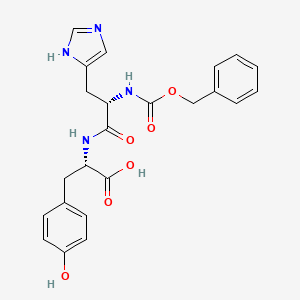![molecular formula C10H10N2O B15198930 1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial production methods often involve the use of aromatic aldehydes and o-phenylenediamine, which undergo cyclization to form the imidazole ring . This method is advantageous due to its cost-effectiveness and versatility.
Análisis De Reacciones Químicas
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone can be compared with other imidazole derivatives such as:
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
1H-benzo[d]imidazole-(halogenated derivatives): These compounds exhibit unique properties due to the presence of halogen atoms, which can influence their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(6-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-10(5-7)12(6-11-9)8(2)13/h3-6H,1-2H3 |
Clave InChI |
TUFOAAQKCCRVCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=CN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)

![4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B15198854.png)
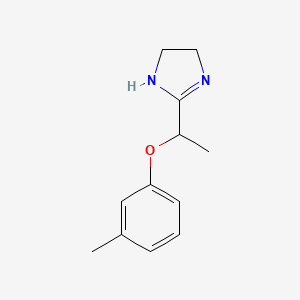
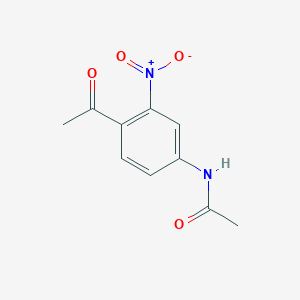

![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)
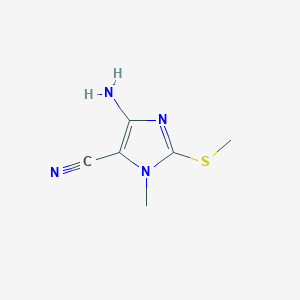
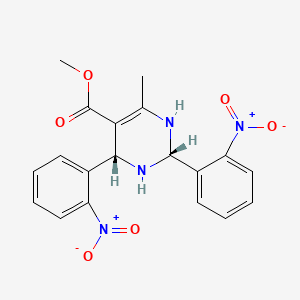
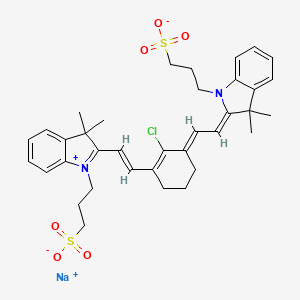
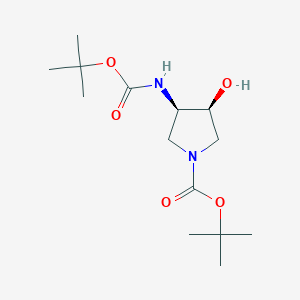
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
